molecular formula C17H23NO2 B8486435 (4aS,8aS)-4a-(3-Methoxyphenyl)-2-methyloctahydroisoquinolin-6(2H)-one CAS No. 61528-05-0

(4aS,8aS)-4a-(3-Methoxyphenyl)-2-methyloctahydroisoquinolin-6(2H)-one

Cat. No.: B8486435
CAS No.: 61528-05-0
M. Wt: 273.37 g/mol
InChI Key: BFKQPZKYXOYDQH-RHSMWYFYSA-N
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Description

(4aS,8aS)-4a-(3-Methoxyphenyl)-2-methyloctahydroisoquinolin-6(2H)-one is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

61528-05-0

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

(4aS,8aS)-4a-(3-methoxyphenyl)-2-methyl-3,4,5,7,8,8a-hexahydro-1H-isoquinolin-6-one

InChI

InChI=1S/C17H23NO2/c1-18-9-8-17(11-15(19)7-6-14(17)12-18)13-4-3-5-16(10-13)20-2/h3-5,10,14H,6-9,11-12H2,1-2H3/t14-,17-/m1/s1

InChI Key

BFKQPZKYXOYDQH-RHSMWYFYSA-N

Isomeric SMILES

CN1CC[C@@]2(CC(=O)CC[C@@H]2C1)C3=CC(=CC=C3)OC

Canonical SMILES

CN1CCC2(CC(=O)CCC2C1)C3=CC(=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ketal 49 (Example 31) (50 mg, 0.158 mmol) was dissolved in 2 mL of 3 N acetic acid and stirred for 4 h. Basification (pH 8.5), extraction with CHCl3 (2×5 mL), drying, and evaporation gave 29 mg (68%) of 41 as an oil. Attempted distillation resulted in decomposition and 41 failed to form a crystalline methiodide: NMR δ 7.27 (t, J=7 Hz, 1H), 6.77 (m, 3H), 5.96 (m, 1H), 3.78 (s, 3H), 2.27 (s, 3H); IR 1715, 1595, 1578 cm-1 ; mass spectrum m/e (rel intensity) 271 (100), 215 (43), 164 (48), 71 (55), 70 (41). C17H18NO2 requires 271.1572; found 271.1563.
Name
Ketal
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
41
Yield
68%

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